Bis(dodecylsulfanylthiocarbonyl) disulfide
Description
Historical Context and Evolution of Controlled Radical Polymerization (CRP) Methodologies
Traditional free radical polymerization, while a cornerstone of polymer chemistry for producing a vast array of materials, inherently lacks control over polymer architecture, resulting in polymers with broad molecular weight distributions and undefined structures. bibbase.org The quest for precision in polymer synthesis led to the dawn of "living" polymerization techniques. Initially, living anionic polymerization, pioneered by Michael Szwarc in 1956, offered unprecedented control but was limited by its stringent requirements for monomer purity and reaction conditions. nih.govnih.gov
The 1990s marked a revolutionary period in polymer science with the emergence of controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP). bibbase.orgnih.gov These methods ingeniously combine the robustness of radical polymerization with the "living" characteristics of ionic polymerizations, enabling the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures such as block, graft, and star polymers. bibbase.orgsigmaaldrich.cn Three main CRP techniques have dominated the field: Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. scispace.com The development of these techniques has opened up new frontiers in materials science, allowing for the creation of highly tailored macromolecules for a myriad of applications. scispace.com
Fundamental Principles of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
First reported by the Commonwealth Scientific and Industrial Research Organisation (CSIRO) in 1998, RAFT polymerization has become one of the most versatile and widely used CRP methods. sigmaaldrich.cn Its versatility stems from its tolerance to a wide range of functional monomers and solvents, including aqueous systems. sigmaaldrich.cn The core of the RAFT process lies in the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a degenerative chain transfer mechanism. sigmaaldrich.cnfigshare.com
The RAFT mechanism comprises a series of steps that establish a dynamic equilibrium between a small number of active propagating polymer chains and a large number of dormant chains. figshare.comnih.gov This equilibrium is achieved through the reversible addition of a propagating radical to the thiocarbonylthio group of the RAFT agent, followed by the fragmentation of the resulting intermediate radical. figshare.com This process ensures that all polymer chains have an approximately equal opportunity to grow, leading to polymers with a narrow molecular weight distribution and controlled molecular weight. nih.gov The general mechanism involves initiation, addition-fragmentation, re-initiation, and the main RAFT equilibrium, all occurring alongside conventional propagation and termination reactions. figshare.com The retention of the thiocarbonylthio end-group on the dormant polymer chains is what imparts the "living" character to the polymerization, allowing for the synthesis of block copolymers by sequential monomer addition. nih.gov
Strategic Significance of Bis(dodecylsulfanylthiocarbonyl) Disulfide within the RAFT Agent Landscape
This compound, a type of trithiocarbonate (B1256668) disulfide, holds a unique and strategic position within the diverse family of RAFT agents. While not typically used as a direct chain transfer agent in the classical sense, it functions as a valuable precursor for the in situ generation of RAFT agents or acts as an "iniferter" (a compound that serves as an initiator, transfer agent, and terminator). bibbase.orgresearchgate.netcmu.edu
The disulfide bond in this compound can be cleaved under thermal or photochemical conditions to generate thiyl radicals. These radicals can then initiate polymerization and also react with monomers to form a new RAFT agent in the polymerization medium. researchgate.netcmu.edu This "iniferter" behavior is particularly significant as it allows for polymerization to be initiated without the need for a conventional radical initiator. tcichemicals.com
Research has shown that the effectiveness and control of polymerization using this compound are highly dependent on the type of monomer being polymerized. bibbase.orgfigshare.com For instance, studies have demonstrated that while it can be used for the polymerization of a range of monomers, it yields polymers with the narrowest dispersity for methacrylates. bibbase.orgfigshare.com In the case of photoiniferter RAFT polymerization, this compound can be activated by visible light, although its activation can be slow and may compete with photodegradation processes. tcichemicals.com
The following table summarizes research findings on the use of dodecyltrithiocarbonate disulfide in RAFT polymerization for different monomers, highlighting the varied levels of control achieved.
| Monomer | Initiator/Conditions | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Observations | Reference |
| Methyl Methacrylate (B99206) (MMA) | Thermal (AIBN) | 95 | 15,800 | 1.19 | Good control, narrow dispersity. | researchgate.net |
| Methyl Acrylate (B77674) (MA) | Photoiniferter (Green Light) | - | - | - | Polymerization retarded. | tcichemicals.com |
| Methyl Acrylate (MA) | Photoiniferter (Blue Light) | High | - | Broad | Poor control due to photodegradation. | tcichemicals.com |
| Styrene (B11656) | Thermal (AIBN) | - | - | Broad | Poor control. | bibbase.orgfigshare.com |
Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index)
This strategic use as an iniferter and precursor simplifies polymerization systems and offers alternative pathways for creating well-defined polymers, particularly for specific monomer classes.
Research Avenues and Future Trajectories in this compound Chemistry
The unique characteristics of this compound continue to open up new research avenues in polymer chemistry. A key area of future exploration is the development of more efficient and controlled polymerization systems utilizing this compound as a photoiniferter. tcichemicals.com Optimizing reaction conditions, such as the wavelength and intensity of light, could minimize side reactions like photodegradation and broaden the range of monomers that can be effectively polymerized with good control. tcichemicals.com
Another promising direction is the synthesis of complex polymer architectures, such as block copolymers, using this compound. Its ability to act as an iniferter allows for the creation of telechelic polymers (polymers with functional groups at both ends), which are valuable building blocks for more complex macromolecular structures. acs.orgresearchgate.net Further research into the sequential monomer addition using polymers prepared with this disulfide could lead to novel block copolymers with unique properties.
Furthermore, the in-situ generation of RAFT agents from precursors like this compound is an area ripe for advancement. Developing more versatile and robust systems for this in-situ formation could lead to more simplified and scalable industrial polymerization processes. bibbase.orgsigmaaldrich.cn The exploration of its use in combination with other controlled polymerization techniques could also unlock new synthetic possibilities. As the demand for sophisticated polymeric materials grows, the strategic application of compounds like this compound is poised to play an increasingly important role in shaping the future of polymer science.
Structure
2D Structure
Properties
IUPAC Name |
dodecylsulfanyl-(dodecylsulfanylcarbothioyldisulfanyl)methanethione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H50S6/c1-3-5-7-9-11-13-15-17-19-21-23-29-25(27)31-32-26(28)30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNRYKCXJSDLRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SSC(=S)SCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H50S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470687 | |
| Record name | Bis(dodecylsulfanylthiocarbonyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870532-86-8 | |
| Record name | Bis(dodecylsulfanylthiocarbonyl) disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40470687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Optimization of Bis Dodecylsulfanylthiocarbonyl Disulfide
Chemical Synthesis of Bis(dodecylsulfanylthiocarbonyl) Disulfides from Dodecanethiol and Carbon Disulfide
The synthesis of Bis(dodecylsulfanylthiocarbonyl) disulfide is fundamentally derived from the reaction of dodecanethiol (C12H25SH) with carbon disulfide (CS2). This process is typically conducted in the presence of a base and an oxidizing agent. The initial step involves the reaction of dodecanethiol with carbon disulfide to form a dodecyltrithiocarbonate salt. This intermediate is then oxidized to yield the final disulfide product.
An alternative and robust method for preparing bis(thiocarbonyl)disulfides involves an elimination mechanism rather than direct oxidation. researchgate.net In this approach, a thiocarbonyl thiolate reacts with a reagent like p-tosyl chloride. This leads to the elimination of a chloride ion by the trithiocarbonate (B1256668) anion, followed by the subsequent elimination of the tosyl group by a second thiocarbonyl thiolate, forming the desired bis(thiocarbonyl)disulfide. researchgate.net
Reaction Kinetics and Selectivity in this compound Formation
The kinetics of disulfide formation are complex and can be influenced by several factors, including the nature of reactants and the reaction environment. mdpi.comnih.gov While specific kinetic models for the synthesis of this compound from its precursors are not extensively detailed in the provided literature, general principles of disulfide bond formation can be applied. The rate of reaction and the selectivity towards the desired disulfide product over potential by-products are critical parameters.
The formation of disulfides can sometimes be a side reaction, for instance, during the aminolysis of certain RAFT polymers, which can yield both polymeric thiols and disulfides. mdpi.com Suppressing the formation of unwanted by-products is desirable, often achieved by conducting reactions under oxygen-free conditions. mdpi.com The kinetics of such reactions are often studied to optimize protocols for polymer synthesis and to facilitate scaled-up production processes. researchgate.net
Table 1: Influence of Reaction Parameters on Kinetics and Selectivity (Illustrative)
| Parameter | Effect on Reaction Rate | Effect on Selectivity | Rationale |
| Temperature | Increases | May decrease | Higher temperatures increase the rate of most reactions, but can also promote side reactions, reducing selectivity. |
| Concentration | Increases | Varies | Higher reactant concentrations generally lead to faster rates, but the effect on selectivity depends on the reaction order of competing pathways. |
| Catalyst | Increases | Increases | A suitable catalyst can provide an alternative reaction pathway with a lower activation energy, enhancing both rate and selectivity for the desired product. |
| Mixing | Increases | Improves | Efficient mixing ensures homogeneity, improving heat and mass transfer, which can lead to more consistent product formation and higher selectivity. |
Influence of Solvent Polarity Parameters on Synthetic Efficiency
The choice of solvent is a critical factor that can significantly impact the efficiency of the synthesis. The polarity of the solvent can influence the solubility of reactants and intermediates, as well as stabilize transition states, thereby affecting the reaction rate. researchgate.net
For the synthesis of this compound, the efficiency can be modulated by selecting a solvent with an appropriate polarity that balances the solubility of the nonpolar dodecanethiol and the polar intermediates. In reactions involving ionic intermediates, a more polar solvent can help to stabilize charged species, potentially increasing the reaction rate. Conversely, the solubility of the largely nonpolar starting material, dodecanethiol, might be better in a less polar solvent. Therefore, a solvent system is often carefully chosen to optimize these competing factors.
Table 2: Hypothetical Effect of Solvent Polarity on Synthetic Yield
| Solvent | Dielectric Constant (Approx.) | Expected Relative Yield | Rationale |
| Hexane | 1.9 | Low | Low polarity may not sufficiently stabilize ionic intermediates in the reaction pathway. |
| Dichloromethane | 9.1 | Moderate-High | Intermediate polarity offers a balance for dissolving both nonpolar reactants and stabilizing polar transition states. researchgate.net |
| Acetone | 21 | Moderate | Higher polarity may favor the solubility of intermediates but could hinder the initial dissolution of the nonpolar dodecanethiol. |
| Water | 80 | Very Low | High polarity is generally unsuitable for the nonpolar reactants, leading to poor miscibility and low reaction efficiency. |
Efficient Preparation Routes for High-Purity this compound
Achieving high purity is essential for the applications of this compound, particularly when it is used as a precursor for RAFT agents where impurities can negatively affect polymerization control. sigmaaldrich.com Efficient preparation routes focus on maximizing yield and minimizing the formation of by-products through optimized reaction conditions and purification methods.
One effective strategy involves the use of specific catalytic systems that can improve reaction selectivity and yield. researchgate.net For instance, methods have been developed for the synthesis of other complex molecules that result in extremely high purity and yields by employing specific catalysts under controlled conditions. researchgate.net Another approach is the development of synthetic methods that are inherently cleaner, such as those that proceed via an elimination mechanism, which can result in simpler purification processes. researchgate.net Post-synthesis purification techniques, such as recrystallization or chromatography, are also crucial for removing any remaining impurities.
Process Intensification and Scale-Up Considerations for Industrial Application
For the industrial-scale production of this compound, process intensification (PI) offers a pathway to more efficient, safer, and sustainable manufacturing. researchgate.net PI focuses on developing innovative equipment and techniques to drastically improve chemical processing. researchgate.net This often involves shifting from traditional large-scale batch reactors to smaller, continuous-flow systems like micro- or milli-reactors. cetjournal.ityoutube.com
These modern reactor designs offer significantly better control over reaction parameters such as temperature and mixing, which is crucial for exothermic reactions. youtube.com The high surface-area-to-volume ratio in these reactors allows for rapid heat removal, enhancing safety and potentially improving product selectivity. researchgate.net For scale-up, a "numbering-up" approach can be used, where multiple small reactors are operated in parallel to achieve the desired production volume, rather than increasing the size of a single reactor. utwente.nl This maintains the benefits of intensified processing at an industrial scale. researchgate.net
Table 3: Comparison of Batch vs. Continuous Process for Synthesis (Illustrative)
| Feature | Conventional Batch Process | Intensified Continuous Process | Advantage of Intensification |
| Reactor Volume | Large (e.g., >1000 L) | Small (e.g., <1 L) | Reduced footprint, lower capital cost. researchgate.net |
| Heat Transfer | Limited | Excellent | Enhanced safety, better temperature control. youtube.com |
| Mixing Efficiency | Variable | High and Uniform | Improved reaction selectivity and consistency. researchgate.net |
| Reaction Time | Hours to Days | Seconds to Minutes | Increased throughput, reduced operating costs. researchgate.net |
| Safety | Higher risk due to large holdup | Inherently safer due to low holdup | Reduced risk of thermal runaway. cetjournal.it |
| Scalability | Scale-up challenges | Numbering-up | More predictable and linear scale-up. utwente.nl |
Mechanistic Elucidation of Bis Dodecylsulfanylthiocarbonyl Disulfide in Controlled Radical Polymerization
Bis(dodecylsulfanylthiocarbonyl) Disulfide as a Precursor to RAFT Chain Transfer Agents (CTAs)
One of the principal applications of bis(thiocarbonyl) disulfides, including this compound, is their use as stable intermediates for the generation of active RAFT chain transfer agents (CTAs). researchgate.netgoogle.com This approach is advantageous as it allows for the formation of specific, often tertiary, trithiocarbonate (B1256668) RAFT agents that can be tailored to the polymerization of particular monomers.
The concept of generating the active CTA in-situ during the polymerization process has gained traction as a versatile strategy. Bis(thiocarbonyl) disulfides are considered valuable precursors for this purpose. x-mol.comresearchgate.net This method involves the reaction of the disulfide precursor with radicals generated from a conventional initiator within the polymerization medium. core.ac.uk The resulting fragments then combine to form an asymmetrical trithiocarbonate that acts as the RAFT agent, mediating the polymerization in a controlled fashion. This in-situ approach can simplify experimental procedures by bypassing the separate synthesis and purification of the active RAFT agent. figshare.combibbase.org
A well-established method for converting this compound into a functional RAFT agent involves its reaction with a radical source, typically an azo initiator like azobisisobutyronitrile (AIBN). core.ac.ukresearchgate.net Heating the disulfide in the presence of an azo compound leads to the formation of (thiocarbonyl)sulfanyl derivatives, which are effective RAFT agents. google.comresearchgate.net The process involves the generation of radicals from the azo initiator (R'•), which then attack the disulfide bond, leading to the formation of an asymmetrical trithiocarbonate RAFT agent (RSC(S)SR'). google.com This method is particularly effective for preparing tertiary (thiocarbonyl)sulfanyl compounds and is compatible with a range of chemical functionalities. researchgate.net This synthetic route provides an efficient pathway to trithiocarbonate RAFT agents used for the controlled polymerization of monomers like methacrylates. google.com
The table below summarizes the outcome of reacting a bis(trithiocarbonate) disulfide with an azo initiator to form a CTA suitable for polymerization.
| Precursor | Initiator Radical (from Azo) | Resulting RAFT Agent | Application |
| This compound | R'• | Dodecylsulfanylthiocarbonyl-R' | Controlled Radical Polymerization |
Direct Engagement of this compound as a Chain Transfer Agent and Iniferter
While commonly employed as precursors, bis(trithiocarbonate) disulfides have been investigated for their ability to directly control radical polymerization, acting as "iniferters" (agents that can initiate, transfer, and terminate). figshare.combibbase.org This dual functionality distinguishes them from conventional RAFT agents and opens alternative pathways for polymer synthesis. researchgate.net Studies on dodecyltrithiocarbonate disulfide under thermal or photoiniferter conditions have shown that while the iniferter product is primarily obtained, side reactions can lead to a mixture of end-group species. figshare.combibbase.orgx-mol.com The degree of control achieved is highly dependent on the monomer family, with methacrylates generally yielding polymers with narrower molecular weight distributions. figshare.comx-mol.com
The direct action of this compound as a control agent is predicated on the homolytic cleavage of its central sulfur-sulfur (S-S) bond. nih.gov This scission can be induced by external stimuli such as heat or light, or through chemical means. researchgate.net The cleavage results in the formation of two identical thiocarbonylthio radicals (dodecylsulfanylthiocarbonyl radicals, C12H25S-C(S)S•). nih.gov These thiyl radicals are capable of initiating polymerization by adding to a monomer molecule and can also act as the dormant species in a RAFT-like equilibrium. researchgate.net The energy required for this S-S bond homolysis is a critical factor, with lower bond dissociation enthalpies facilitating the generation of radicals and the initiation of the control process. nih.gov
When this compound is used directly, the thiyl radicals generated from S-S scission establish a dynamic equilibrium between active (propagating) and dormant polymer chains, which is the hallmark of RAFT polymerization. researchgate.net The thiocarbonylthio radical (C12H25S-C(S)S•) can reversibly trap a propagating polymer chain (P•n) to form a dormant species (Pn-S-C(S)-SC12H25). This dormant species can then fragment to release either the original propagating chain or the thiocarbonylthio radical, which can then re-initiate or add to another chain. This process of activation (fragmentation) and deactivation (addition) allows for all chains to have an equal opportunity to grow, leading to polymers with predictable molar masses and low dispersity. researchgate.net The effectiveness of this control is governed by the rates of addition and fragmentation in this equilibrium. x-mol.commonash.edu
Manipulation of Thiocarbonylthio End-Groups via Exchange Reactions
A key feature of polymers synthesized via RAFT is the presence of the thiocarbonylthio end-group. While this group is essential for the control mechanism, its removal or transformation is often desired for final applications. A variety of chemical methods have been developed for this purpose, including reactions with nucleophiles and radical-induced reductions. researchgate.netcapes.gov.br
One sophisticated strategy involves a controlled exchange reaction between the thiocarbonylthio end-group of a RAFT-synthesized polymer and a bis(thiocarbonyl) disulfide. researchgate.net This exchange allows for the switching of the end-group functionality. Furthermore, radical-induced processes provide a versatile route for end-group removal. For instance, adding an excess of a radical initiator, such as AIBN, can cleave the C-S bond between the polymer and the end-group, which is then capped by a fragment from the initiator. nih.govgoogle.com Other methods involve converting the end-group into a "clickable" thiol group, which can be used for subsequent post-modification reactions. rsc.org
The following table provides examples of methods used to modify the thiocarbonylthio end-groups of RAFT-synthesized polymers.
| Reagent | Reaction Type | Outcome | Reference |
| Sodium Azide (NaN3) | Nucleophilic Substitution | Conversion to thiol (-SH) group | rsc.org |
| Azo Initiator (e.g., AIBN) | Radical-Induced Cleavage | Replacement with initiator fragment | nih.gov |
| N-ethylpiperidine hypophosphite | Radical-Induced Reduction | Replacement with hydrogen | researchgate.net |
| Triethylborane (TEB)/Oxygen | Radical-Induced Cleavage | End-group elimination | google.com |
Interconvertible Radical and Cationic Single-Unit Monomer Insertions (SUMI)
The synthesis of polymers with a precisely ordered sequence of monomers, mimicking natural macromolecules, is a significant challenge in polymer chemistry. nih.govresearchgate.net Single-Unit Monomer Insertion (SUMI) has emerged as a powerful technique to create such sequence-defined vinyl polymers. nih.govuq.edu.au A notable advancement in this field is the development of interconvertible radical and cationic SUMI, which allows for the incorporation of both radically and cationically polymerizable monomers into a single polymer chain. nih.govresearchgate.net This dual-mode polymerization is made possible by the strategic switching of thiocarbonylthio end-groups. nih.gov
The process involves the transformation between a trithiocarbonate (TTC) end-group, which is effective for radical SUMI, and a dithiocarbamate (B8719985) (DTC) end-group, suitable for cationic SUMI. nih.govresearchgate.net this compound (BDTD) plays a crucial role in the transformation from a DTC to a TTC. This exchange reaction occurs under a cationic mechanism, enabling the subsequent radical SUMI of monomers like maleimides. researchgate.netresearchgate.net For instance, an oligomer with a dithiocarbamate end-group can be converted to a trithiocarbonate by reacting with BDTD in the presence of a cationic initiator like ferrocenium (B1229745) hexafluorophosphate (B91526) (FcPF₆). nih.govresearchgate.net Following this conversion, a radical initiator such as 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN) can be used to insert a single maleimide (B117702) unit. nih.govresearchgate.net This ability to switch between two different polymerization mechanisms opens up possibilities for creating complex oligomers with compositions that would be unattainable through a single mechanistic pathway. nih.govresearchgate.net
Mechanisms of End-Group Switching (e.g., Trithiocarbonates to Dithiocarbamates)
The controlled switching of polymer end-groups is fundamental to the interconvertible SUMI strategy. The transformation from a trithiocarbonate (TTC) to a dithiocarbamate (DTC) is achieved through a radical-promoted exchange reaction with a bis(thiocarbonyl) disulfide, such as tetraethylthiuram disulfide (TETD). researchgate.net
Conversely, the reverse transformation, from a DTC to a TTC, is where this compound (BDTD) is directly involved. researchgate.netresearchgate.net This process is achieved via an exchange reaction under cationic conditions. researchgate.net Research has demonstrated that dithiocarbamate-terminated oligomers can be efficiently converted to their trithiocarbonate counterparts by reacting with BDTD. researchgate.net This reaction is typically facilitated by a cationic initiator. researchgate.net The successful execution of this end-group switching is a critical step that primes the polymer chain for a subsequent radical-mediated polymerization step, such as a radical SUMI or a conventional RAFT polymerization. nih.govresearchgate.net This strategic manipulation of thiocarbonylthio end-groups, enabled by reagents like BDTD, provides a versatile platform for advanced polymer synthesis. nih.gov
The table below summarizes the conditions for the transformation of a dithiocarbamate (DTC) to a trithiocarbonate (TTC) using BDTD, facilitating a subsequent radical SUMI reaction.
| Starting Material | Reagent | Catalyst/Initiator | Solvent | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| Oligomer-DTC | BDTD (5 eq.) | FcPF₆ (1 mol%) | Dichloromethane | 24 h | High | researchgate.net |
Impact of Reaction Environment on Mechanistic Pathways and Polymerization Control
The reaction environment, encompassing factors like the choice of initiator, solvent, and temperature, exerts a significant influence on the mechanistic pathways and the degree of control in polymerizations involving this compound. google.com The effectiveness of RAFT polymerization, in general, is highly dependent on tailoring the RAFT agent to the specific reaction conditions. researchgate.net
Role of Initiators and Radical Generation in Disulfide Reactivity
The reactivity of this compound and the control over the polymerization are intrinsically linked to the generation of radicals from an initiator. researchgate.netcore.ac.uk In the context of the SUMI processes described, specific initiators are chosen to trigger either the radical or cationic pathways.
In the end-group switching reaction from a DTC to a TTC, a cationic initiator is used to facilitate the exchange with BDTD. researchgate.net This highlights how the nature of the initiator dictates which mechanistic pathway is followed. The generation of radicals is central to the RAFT mechanism, where initiator-derived radicals react with the RAFT agent to start the polymerization process. researchgate.net In some systems, disulfides themselves can act as iniferters (initiator-transfer agent-terminator), where they can be cleaved to generate sulfur-centered radicals that initiate polymerization. researchgate.net The interplay between the disulfide, the initiator, and the monomer is therefore a critical aspect of controlling the polymerization. cmu.edu
The following table outlines the initiators used in the sequential radical-cationic-radical SUMI processes involving end-group switching with reagents like BDTD.
| Polymerization Step | Type of Initiator | Specific Initiator | Purpose | Reference |
|---|---|---|---|---|
| Radical SUMI | Radical | AIBN | Initiates single monomer insertion into a TTC. | nih.govresearchgate.net |
| DTC to TTC Conversion | Cationic | FcPF₆ | Facilitates exchange reaction with BDTD. | nih.govresearchgate.net |
Advanced Polymerization Methodologies Utilizing Bis Dodecylsulfanylthiocarbonyl Disulfide
Photo-Controlled Reversible Addition-Fragmentation Chain Transfer (Photo-RAFT)
Photo-controlled Reversible Addition-Fragmentation Chain Transfer (Photo-RAFT) polymerization harnesses light energy to regulate the synthesis of well-defined polymers. Bis(dodecylsulfanylthiocarbonyl) disulfide is particularly amenable to this approach, participating in several distinct photo-activation mechanisms.
This compound can be effectively employed as a chain transfer agent (CTA) in RAFT polymerizations through the use of photoredox catalysis. acs.org Studies have demonstrated that in the presence of a simple, heterogeneous bismuth oxide (Bi₂O₃) photocatalyst, this disulfide compound can mediate the controlled polymerization of monomers like n-butyl acrylate (B77674) (nBA). acs.org Under irradiation from a standard compact fluorescent lamp (CFL), the photocatalyst facilitates the activation of the disulfide, initiating a RAFT-type polymerization process. acs.org This approach is significant as it uses the disulfide directly, which is typically considered a precursor to conventional RAFT agents, thereby simplifying the synthetic procedure. acs.orgrsc.org The amalgamation of photoredox catalysis with RAFT offers new pathways for controlling polymer synthesis and overcomes some limitations of traditional methods. acs.org
Below are typical conditions for such a polymerization:
| Parameter | Condition/Value |
|---|---|
| Chain Transfer Agent (CTA) | This compound |
| Photocatalyst | Bismuth Oxide (Bi₂O₃) |
| Monomer | n-Butyl Acrylate (nBA) |
| Light Source | Compact Fluorescent Lamp (CFL) |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 36 °C |
A significant advancement in RAFT polymerization is the development of catalyst-free systems, where the thiocarbonylthio compound itself acts as a photoiniferter (photo-initiator-transfer agent-terminator). rsc.orgrsc.org Bis(trithiocarbonate) disulfides, such as this compound, can undergo homolytic cleavage of the disulfide bond upon exposure to visible light to generate two trithiocarbonate (B1256668) radicals. rsc.org These radicals can initiate polymerization and subsequently act as controlling agents in a RAFT process. rsc.orgresearchgate.net
This Photoiniferter-RAFT (PI-RAFT) approach is advantageous as it eliminates the need for external initiators or catalysts, simplifying the reaction setup and purification of the final polymer. rsc.orgresearchgate.net However, the efficiency and control of the polymerization are highly dependent on the choice of monomer and the wavelength of light used. rsc.org For instance, in the polymerization of methyl methacrylate (B99206) (MMA), green light provides better control than higher-energy blue light, which can lead to increased photodegradation of the trithiocarbonate end group. rsc.org Conversely, the polymerization of methyl acrylate (MA) is often retarded under green light and requires conditions that favor initiation. rsc.org The activation of the disulfide by visible light can be slow and may compete with undesirable photodegradation side reactions. rsc.org
| Monomer | Light Wavelength | Observed Outcome | Reference |
|---|---|---|---|
| Methyl Methacrylate (MMA) | Green Light | Better control, though dispersity can be broad (Đ ~1.50). | rsc.orgresearchgate.net |
| Methyl Methacrylate (MMA) | Blue Light | Poorer control due to increased photodegradation. | rsc.org |
| Methyl Acrylate (MA) | Green Light | Polymerization is retarded. | rsc.org |
| Methyl Acrylate (MA) | Blue Light | Polymerization proceeds, efficient initiation minimizes side reactions. | rsc.org |
Photoinduced Electron Transfer (PET)-RAFT is a powerful variant of photo-RAFT that utilizes a photoredox catalyst to activate the RAFT agent via an electron transfer process under visible light. mdpi.comnih.gov This technique does not rely on the direct photolysis of the RAFT agent, which can minimize side reactions and improve control. mdpi.comacs.org The mechanism can proceed through two main pathways:
Reductive Quenching: The excited photocatalyst is quenched by the RAFT agent, which accepts an electron to form a radical anion. This intermediate then fragments to generate an initiating radical.
Oxidative Quenching: The excited photocatalyst is quenched by a monomer or another species, which donates an electron. The resulting reduced photocatalyst then transfers an electron to the RAFT agent, leading to its fragmentation. acs.org
Trithiocarbonates are well-suited for PET-RAFT polymerization. nih.govresearchgate.net Photocatalysts such as iridium or ruthenium complexes, and organic dyes like Eosin Y, can be used to activate trithiocarbonate RAFT agents under low-intensity visible light. acs.org A key advantage of PET-RAFT is its potential for oxygen tolerance, which simplifies experimental procedures by eliminating the need for rigorous deoxygenation. mdpi.com The choice of catalyst and light wavelength is crucial for achieving high polymerization rates and excellent control over the polymer's molecular weight and dispersity. acs.org
Precision Synthesis via Single-Unit Monomer Insertion (SUMI)
The precise control afforded by RAFT chemistry can be leveraged to synthesize polymers with an exactly defined sequence of monomers, mimicking the complexity of biological macromolecules. Single-Unit Monomer Insertion (SUMI) is a key technique in this endeavor.
The SUMI process involves the highly controlled addition of a single monomer unit to a RAFT agent. rsc.orgresearchgate.net This can be achieved using catalyst-free, visible light-initiated methods where a large excess of the RAFT agent relative to the monomer ensures that the reaction terminates after one addition. rsc.org The resulting product is a RAFT agent that has been extended by a single monomer unit.
This technique allows for an iterative approach to building sequence-defined polymers. rsc.org After the insertion of one monomer, the product can be purified. The thiocarbonylthio end-group can then be chemically modified (e.g., via thiol-ene or esterification reactions) to introduce a different functionality or to prepare it for the next SUMI step with a different monomer. rsc.orgresearchgate.net By repeating this cycle of insertion, purification, and modification, oligomers with a precisely controlled sequence of various vinyl monomers can be constructed. rsc.org
Sequential SUMI is a powerful tool for creating discrete, or uniform, oligomers and polymers where every molecule has the same chain length and sequence. uq.edu.au PET-RAFT has proven to be particularly effective for sequential SUMI, as the high selectivity of the photocatalytic activation minimizes multiple monomer additions and side reactions. uq.edu.au
Researchers have demonstrated the synthesis of discrete dimers, trimers, and even hexamers by the sequential insertion of different monomers into a RAFT agent. uq.edu.au For example, a sequence-defined trimer can be synthesized by first inserting monomer A into a RAFT agent, followed by the insertion of monomer B, and finally monomer C, with purification after each step. These precisely defined oligomers can then be used as building blocks to create more complex architectures, such as uniform graft copolymers with branches of a specific length and composition. uq.edu.au This level of structural control opens the door to creating advanced materials with functions dictated by their primary structure. uq.edu.auchemrxiv.org
Hydrogen Atom Transfer (HAT) Chemistry for Tailored Polymer Architectures
Hydrogen Atom Transfer (HAT) chemistry has become a significant method for selective molecular functionalization, with growing applications in polymer chemistry. nih.gov This approach offers a versatile strategy for introducing specific functional groups onto polymer chains, allowing for precise control over material properties. nih.govacs.org
Derivatization of Substrates for Novel RAFT Agent Synthesis
This compound is utilized in the synthesis of novel Reversible Addition-Fragmentation chain Transfer (RAFT) agents through HAT chemistry. nih.govacs.org This process involves the modification of various substrates. For instance, research has demonstrated the successful modification of substrates such as toluene, ethyl acetate (B1210297), and dioxane in the presence of this compound to create new RAFT agents. nih.govacs.org These newly synthesized chain transfer agents (CTAs) have been effectively employed in both thermal and photoinduced electron transfer (PET)-RAFT polymerizations to control the polymerization of a variety of monomers. nih.govacs.org
To facilitate the HAT process, various photocatalysts have been investigated, with iron(III) chloride (FeCl3) being a notable example. nih.govacs.org The use of photocatalysis provides a mild and efficient means of radical generation under light irradiation, presenting a cost-effective and more environmentally friendly alternative to some conventional thermal HAT systems. nih.govacs.org
| Substrate | Photocatalyst | Light Source (Wavelength) | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Toluene | FeCl₃ | 365 nm | 1.5 h | Data not available |
| Ethyl Acetate | FeCl₃ | 405 nm | 3 h | Data not available |
| Dioxane | FeCl₃ | 450 nm | 6 h | Data not available |
Facile Routes to Graft Copolymers
The HAT-based modification strategy extends to the functionalization of existing polymers, opening straightforward pathways to the synthesis of graft copolymers. nih.govacs.org This has been demonstrated by functionalizing polymers like polycaprolactone (B3415563) (PCL) and polyvinyl acetate (PVAc). nih.govacs.org Once these polymer backbones are modified, they can act as macro-CTAs for the subsequent polymerization of various vinyl monomers, resulting in the formation of graft copolymers. acs.orgacs.org This technique allows for the efficient grafting of polymer chains, such as poly(dimethylacrylamide) (PDMA), from the modified backbone, leading to complex and tailored polymer architectures. acs.org
Construction of Complex Macromolecular Architectures
This compound serves as a key precursor and agent in RAFT polymerization, a process well-suited for the design and synthesis of complex macromolecular structures. google.com This control allows for the fabrication of polymers with varied and high functionalities, including block, graft, comb, and star architectures. google.com
Synthesis of Block Copolymers (e.g., Diblock, Multiblock)
The controlled nature of RAFT polymerization, often initiated by agents derived from this compound, is particularly advantageous for the synthesis of block copolymers. By sequentially adding different monomers, well-defined diblock and multiblock copolymers can be produced. The process typically involves the polymerization of a first monomer to create a living polymer chain with a terminal RAFT agent functionality. This macro-CTA is then used to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. This can be extended to create multiblock structures.
Fabrication of Star, Graft, and Comb Polymers
Beyond linear block copolymers, this compound is instrumental in creating more complex, branched architectures.
Graft and Comb Polymers: As detailed in section 4.3.2, functionalizing a polymer backbone using HAT chemistry with this compound creates multiple initiation sites along the chain. Subsequent RAFT polymerization of a second monomer from these sites results in the formation of graft or comb polymers. nih.govacs.org
Star Polymers: While direct synthesis of star polymers using this compound as the core is less commonly detailed, multifunctional RAFT agents derived from it can be employed. An alternative "arm-first" approach involves synthesizing linear polymer arms via RAFT, which are then attached to a multifunctional core. Disulfide coupling has also been explored as a method to create biodegradable star polymers. researchgate.net
| Architecture | Polymer System Example | Synthesis Strategy |
|---|---|---|
| Graft Copolymer | PCL-g-PDMA | HAT functionalization of PCL followed by RAFT polymerization of DMA acs.org |
| Graft Copolymer | PVAc-g-PDMA | HAT functionalization of PVAc followed by RAFT polymerization of DMA acs.org |
| Block Copolymer | Di-block and Tri-block copolymers | Sequential monomer addition in RAFT polymerization mdpi.com |
| Star Polymer | Biodegradable star polymers | Polymerization from a multifunctional RAFT agent or disulfide coupling of arms researchgate.net |
Post-Polymerization Modification Strategies
Post-polymerization modification is a powerful tool for introducing functional groups into polymers that may not be compatible with the initial polymerization conditions. nih.govsemanticscholar.org Polymers synthesized via RAFT polymerization using agents derived from this compound are particularly well-suited for such modifications. The thiocarbonylthio group at the chain end can be targeted for removal or transformation.
One common strategy involves the cleavage of the terminal RAFT group to eliminate the characteristic color and odor associated with these compounds. This can be achieved through various chemical treatments, including reaction with peroxides. For example, treating the polymer with an aqueous solution of hydrogen peroxide can effectively remove the thiocarbonylthio end group.
Furthermore, the disulfide linkage inherent to the precursor, this compound, suggests possibilities for modifications based on thiol-disulfide exchange chemistry. wiley-vch.de This type of reaction is responsive to pH and can be used to conjugate molecules or alter the polymer's structure under specific conditions. wiley-vch.de The ability to introduce a wide array of functionalities through post-polymerization modification significantly broadens the applications of polymers synthesized using this RAFT agent precursor. semanticscholar.orgfrontiersin.org
Cleavage and Removal of Thiocarbonylthio End-Groups (e.g., H2O2 Treatment)
The removal of the thiocarbonylthio end-group from RAFT-synthesized polymers is essential for applications where polymer purity, stability, and inertness are paramount. Several chemical strategies have been developed to efficiently cleave this functionality, transforming it into a less reactive or more useful group. The lability of the thiocarbonylthio group is the very feature that allows for these ready post-polymerization modifications. researchgate.netrsc.orgbirmingham.ac.uk Key methods include oxidation, radical-induced reduction, and reaction with various nucleophiles.
One of the most convenient and environmentally benign methods for end-group removal is oxidation, particularly using hydrogen peroxide (H₂O₂). acs.org This approach is effective for cleaving the end-groups from polymers, such as those in aqueous dispersions of diblock copolymer nano-objects. acs.orgnih.gov The use of H₂O₂ is advantageous as it is relatively inexpensive and yields benign side products that can be easily removed. acs.orgnih.gov Studies have shown that this process can proceed via an oxidative mechanism, which can be accelerated by the presence of oxygen. acs.org
Beyond oxidation, other well-established techniques are commonly employed. Nucleophilic attack, for instance, using amines or hydroxides, can effectively transform the thiocarbonylthio group into a thiol. researchgate.net Radical-induced reduction using agents like hypophosphite salts offers another pathway to replace the end-group with a simple hydrogen atom, effectively terminating the chain without introducing new functionality. researchgate.net The choice of method depends on the specific polymer, solvent system, and the desired final end-group functionality.
The following table summarizes various research findings on the cleavage and removal of thiocarbonylthio end-groups.
| Method | Reagent | Typical Conditions | Resulting End-Group | Key Findings |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Aqueous dispersion, 70°C, exposed to air. nih.gov | Terminal alcohol (proposed). acs.org | A convenient method with benign byproducts; the reaction is accelerated in the presence of oxygen, suggesting an oxidative mechanism. acs.org |
| Aminolysis | n-Hexylamine | THF, 60°C, 30 minutes. researchgate.net | Thiol | An established and widely reported method for converting the end-group into a reactive thiol. researchgate.net |
| Radical-Induced Reduction | N-ethylpiperidine hypophosphite / AIBN | Toluene/isopropanol solvent mixture. researchgate.net | Hydrogen | Efficiently replaces the thiocarbonylthio group with hydrogen, overcoming toxicity issues associated with older reagents like stannanes. researchgate.net |
| Nucleophilic Conversion | Sodium Azide (NaN₃) | Ambient temperature, 1-5 minutes. rsc.org | Thiol ("clickable" group) | A facile and very rapid method that does not require deoxygenation and produces a thiol end-group ready for further modification. rsc.org |
Incorporation of Specific Functionalities for Downstream Applications
The chemical transformation of the thiocarbonylthio end-group is not only a method for its removal but also a powerful gateway for the post-polymerization functionalization of polymers. wiley-vch.de By converting the end-group into a reactive handle, such as a thiol, it becomes possible to attach a wide array of molecules and introduce specific functionalities tailored for downstream applications. researchgate.netrsc.org This strategy combines the precision of RAFT polymerization with the versatility of click chemistry and other efficient ligation reactions.
The conversion of the terminal thiocarbonylthio group to a "clickable" thiol group is a particularly common and effective strategy. rsc.org This thiol-terminated polymer can then undergo further reactions. For example, it can participate in thiol-ene additions to attach to alkene-containing molecules, form disulfide bonds for creating reversible linkages, or undergo Michael additions. researchgate.netwiley-vch.de These subsequent modifications allow for the synthesis of complex polymer architectures and bioconjugates. semanticscholar.org
The ability to introduce specific functionalities opens up possibilities for applications in diverse fields. For instance, attaching bioactive molecules like peptides or drugs can create targeted drug delivery systems. Incorporating fluorescent dyes allows for the creation of materials for bioimaging and diagnostics. This post-polymerization modification is a critical step in tailoring the properties of RAFT-synthesized polymers for high-value applications in materials science and biomedicine. researchgate.net
The table below outlines research findings on the incorporation of functionalities following end-group modification.
| Initial Modification | Reagent/Reaction | Resulting Functional Group | Example Downstream Application | Research Focus |
| Aminolysis | Primary Amines (e.g., n-butylamine) | Thiol (-SH) | Formation of disulfide bonds for conjugation or self-assembly. semanticscholar.org | Creating polymers with reversible linkages for applications like RNA conjugation. semanticscholar.org |
| Nucleophilic Conversion | Sodium Azide (NaN₃) | Thiol (-SH) | Michael addition to acrylates or maleimides for bioconjugation. researchgate.net | Rapid and efficient generation of "clickable" thiol-terminated polymers for a wide range of post-modification possibilities. rsc.org |
| Reduction | Sodium Borohydride | Thiol (-SH) | Coupling reactions for creating block copolymers or attaching signaling molecules. researchgate.net | Transforming the end-group into a thiol which can be utilized in further coupling reactions. researchgate.net |
| Thiol-Ene Reaction | Alkene-functionalized molecule + Photoinitiator | Thioether | Attachment of fluorescent dyes, biomolecules, or other polymers. wiley-vch.de | Utilizing the high efficiency of thiol-ene chemistry under mild conditions for quantitative modification. wiley-vch.de |
Monomer Scope and Versatility in Bis Dodecylsulfanylthiocarbonyl Disulfide Mediated Polymerizations
Polymerization of More-Activated Monomers (MAMs)
More-activated monomers are characterized by a vinyl bond conjugated to a group that activates it towards radical addition, such as an aromatic ring, a carbonyl group, or a nitrile group. specificpolymers.com Trithiocarbonates, the class of compounds to which bis(dodecylsulfanylthiocarbonyl) disulfide belongs, are generally effective for controlling the polymerization of MAMs. sigmaaldrich.cnspecificpolymers.com
The RAFT polymerization of (meth)acrylates and (meth)acrylamides can be effectively controlled using trithiocarbonate-type RAFT agents. These monomers are considered "more-activated" and are readily polymerized in a controlled manner. specificpolymers.comresearchgate.net For instance, the polymerization of methyl methacrylate (B99206) (MMA) has been successfully carried out using trithiocarbonate (B1256668) RAFT agents, yielding polymers with narrow molecular weight distributions. researchgate.net Similarly, acrylamide (B121943) polymerization has been achieved with good control using a dodecyl trithiocarbonate derivative, resulting in polyacrylamide with predictable molecular weights. mdpi.com The general structure of the polymer resulting from the reaction of a trithiocarbonate RAFT agent with (meth)acrylates or (meth)acrylamides is well-established. researchgate.net While direct studies using this compound for these specific monomers are not extensively detailed in the provided results, the effectiveness of the resulting in situ formed dodecyltrithiocarbonate RAFT agent is inferred from the successful polymerization of these monomer classes with similar structures. sigmaaldrich.cnresearchgate.netmdpi.com
A study on the photoiniferter-RAFT polymerization of methyl acrylate (B77674) and methyl methacrylate using a butyltrithiocarbonate disulfide (a structural analogue to this compound) demonstrated that while polymerization can be initiated, the control over MMA polymerization was poorer than for methyl acrylate due to photodegradation of the polymer end-group. rsc.org This suggests that the specific monomer structure within the MAMs category can influence the effectiveness of disulfide-based iniferters.
Table 1: Examples of (Meth)acrylate and (Meth)acrylamide Polymerization with Trithiocarbonate RAFT Agents
| Monomer | RAFT Agent Type | Initiator | Solvent | Observations |
| Methyl Methacrylate (MMA) | S-dodecyl S-(2-cyano-4carboxy)but-2-yl trithiocarbonate | 1,1'-azobis(1-cyclohexanenitrile) | Not specified | Narrow molecular weight distributions (Mw/Mn < 1.2) achieved. researchgate.net |
| Acrylamide (AM) | Dodecyl trithiodimethyl propionic acid (DMPA) | AIBN | DMSO | Controlled polymerization with rapid reaction times and high conversion. mdpi.com |
| Methyl Acrylate (MA) | Butyltrithiocarbonate disulfide | Visible light | Not specified | Polymerization retarded under green light, requires conditions favoring initiation. rsc.org |
| Methyl Methacrylate (MMA) | Butyltrithiocarbonate disulfide | Visible light | Not specified | Poorer control compared to MA due to end-group photodegradation. rsc.org |
Styrene (B11656) is a classic example of a more-activated monomer where RAFT polymerization is highly effective. specificpolymers.com Trithiocarbonates are suitable for controlling the polymerization of styrene. nih.gov Studies using dodecyl-based trithiocarbonate chain transfer agents (CTAs) for styrene polymerization have demonstrated the synthesis of polystyrene (PS) with narrow polydispersity indices (PDI). researchgate.net The polymerization can be initiated thermally, in some cases even in the absence of a conventional free radical initiator at higher temperatures. researchgate.net Kinetic studies on the RAFT polymerization of styrene with 2-cyano-2-propyl dodecyl trithiocarbonate have been conducted across a broad range of temperatures (70°C-130°C) to determine kinetic parameters for process optimization. ugent.be
The use of this compound itself has been noted in the context of transforming dithiocarbamates to trithiocarbonates for subsequent reactions involving styrene, highlighting its role as a precursor in complex synthetic pathways. researchgate.net
Table 2: Research Findings on Styrene Polymerization with Dodecyl-Based Trithiocarbonates
| RAFT Agent | Initiator | Temperature (°C) | Key Finding |
| Dodecyl-based monofunctional trithiocarbonates | AIBN / None | 70 / Higher Temp. | Synthesis of polystyrene with narrow PDI. researchgate.net |
| 2-cyano-2-propyl dodecyl trithiocarbonate | AIBN | 70-130 | Kinetic modeling for process optimization. ugent.be |
| Benzyl dodecyl trithiocarbonate (BDTTC) | AIBN | Not specified | Pseudo-first-order kinetics with linear molar mass increase and narrow PDI. |
| Not specified (aminolysis of trithiocarbonate) | Not specified | Not specified | Aminolysis of polystyrene with a trithiocarbonate end-group (Z = SC12H25) can lead to the formation of both polymeric thiol and disulfide. nih.gov |
Polymerization of Less-Activated Monomers (LAMs)
Less-activated monomers, such as vinyl acetate (B1210297) and N-vinylpyrrolidone, have a vinyl bond adjacent to an electron-withdrawing group like nitrogen or oxygen, making them less reactive in radical polymerization. specificpolymers.comspecificpolymers.com For the controlled polymerization of LAMs, more active RAFT agents like trithiocarbonates (derived from this compound) are generally considered inhibitory. sigmaaldrich.cn Instead, less active RAFT agents such as dithiocarbamates or xanthates are preferred for LAMs. sigmaaldrich.cnspecificpolymers.com Therefore, this compound, which forms a trithiocarbonate RAFT agent, is not the ideal choice for the direct controlled polymerization of less-activated monomers. sigmaaldrich.cn
Controlled Copolymerization and Monomer Sequence Control
The living character of RAFT polymerization, where the thiocarbonylthio end-groups are retained, makes it highly suitable for synthesizing block copolymers through sequential monomer addition. sigmaaldrich.cnspecificpolymers.com This allows for the creation of polymers with complex architectures.
This compound can be utilized in the synthesis of graft copolymers. nih.gov One approach involves a Hydrogen Atom Transfer (HAT) process to create RAFT agents from various substrates in the presence of the disulfide. These newly formed CTAs can then be used to polymerize various vinyl monomers, leading to the synthesis of graft copolymers from polymers like polycaprolactone (B3415563) (PCL) and polyvinyl acetate (PVAc). nih.gov
Furthermore, dodecyl-based trithiocarbonate macro-RAFT agents, synthesized from a first monomer, can be chain-extended with a second and even a third monomer to create diblock and triblock copolymers. researchgate.net For example, a polystyrene macro-RAFT agent has been used to synthesize poly(styrene-b-benzyl methacrylate) and poly(styrene-b-benzyl methacrylate-b-2-vinyl pyridine). researchgate.net The ability to control the polymerization of different types of monomers sequentially is a key advantage of the RAFT process. However, when copolymerizing monomers with different reactivities, such as a methacrylate and an acrylate, the order of monomer addition is crucial to avoid impurities of the homopolymer from the first block. researchgate.net
The synthesis of copolymers with statistical or azeotropic monomer distributions is also possible, as demonstrated in the copolymerization of styrene and oligo(ethylene glycol) methyl ether methacrylate (PEO₅MEMA), where both monomers were found to prefer cross-polymerization. nih.gov While not directly using this compound, this showcases the versatility of the RAFT process with similar CTAs. The development of methods for creating copolymers with specific monomer sequences, such as gradient or block-gradient structures, has been explored, particularly for comonomers like acrylonitrile (B1666552) and acrylamide, by controlling the monomer feed during polymerization. mdpi.com
Polymerization in Diverse Reaction Media, including Green Solvents (e.g., Supercritical Carbon Dioxide)
The search for more environmentally friendly polymerization processes has led to the investigation of green solvents like supercritical carbon dioxide (scCO₂). nih.govdntb.gov.ua RAFT polymerization has been successfully performed in scCO₂. nih.govresearchgate.net This technique, often carried out as a dispersion polymerization, allows for the synthesis of polymers in a less harmful solvent compared to traditional volatile organic compounds (VOCs). nih.govresearchgate.net
Specifically, the RAFT dispersion polymerization of methyl methacrylate (MMA) in scCO₂ has been achieved with good control over molecular weight using 2-(dodecylthiocarbonothioylthio)-2-methylpropionic acid (DDMAT), a trithiocarbonate CTA. researchgate.net This demonstrates the feasibility of using dodecyl-trithiocarbonate agents, which can be derived from this compound, in this green solvent. The process often involves the precipitation of a macro-RAFT agent to form seed particles before polymerization. researchgate.net While achieving high molecular weight polymers can be challenging due to solubility limits in scCO₂, RAFT in scCO₂ is a promising method for the sustainable production of low molar mass polymers. nih.gov
Translational Applications and Advanced Materials Development
Rational Design of Amphiphilic Block Copolymers for Self-Assembly
The precise control over polymer architecture afforded by RAFT polymerization is particularly advantageous for the rational design of amphiphilic block copolymers. nih.gov These polymers, containing both hydrophilic and hydrophobic segments, can spontaneously self-assemble in selective solvents, forming various nanostructures such as micelles, vesicles, and gels. bohrium.comacs.org This behavior makes them highly suitable for applications in drug delivery and nanotechnology. bohrium.comacs.org
RAFT technology facilitates the synthesis of block copolymers with well-defined block lengths and narrow molecular weight distributions, which are critical factors for controlling the morphology of the self-assembled structures. acs.org The synthesis can be performed by the sequential addition of monomers to a living polymer chain, which acts as a macro-CTA for the subsequent block. wikipedia.org
A key strategy involves using a RAFT agent, such as one derived from Bis(dodecylsulfanylthiocarbonyl) disulfide, to first polymerize a hydrophobic monomer, followed by chain extension with a hydrophilic monomer to create the amphiphilic block copolymer. For instance, a hydroxyl-terminated RAFT agent, 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol, has been used as an initiator for the ring-opening polymerization of L-lactide (a hydrophobic block), which then acts as a macro-RAFT agent for subsequent polymerization of a hydrophilic block. rsc.org This approach yields well-defined amphiphilic block copolymers capable of self-assembly. rsc.org
Below is a table summarizing examples of amphiphilic block copolymers synthesized using RAFT polymerization.
Table 1: Examples of RAFT-Synthesized Amphiphilic Block Copolymers
| Hydrophobic Block | Hydrophilic Block | Resulting Properties & Applications |
|---|---|---|
| Polystyrene (PS) | Poly(4-vinylpyridine) (P4VP) | The segment ratio can be effectively controlled by polymerization conditions, allowing for tunable self-assembly. bohrium.com |
| Polystyrene (PS) | Poly(N,N-dimethylacrylamide) (PDMA) | Forms diblock copolymers with low molecular weight dispersities (Đ = 1.11–1.18), suitable for creating uniform nanoparticles via polymerization-induced self-assembly (PISA). acs.org |
| Poly(L-lactide) (PLLA) | Poly(2-cholinium lactate (B86563) methacrylate) | The resulting block copolymer self-assembles in water and was characterized by dynamic light scattering and transmission electron microscopy. rsc.org |
Development of Stimulus-Responsive Polymeric Materials
Stimulus-responsive polymers, often termed "smart" polymers, are materials that undergo significant and reversible changes in their physical or chemical properties in response to small changes in their external environment. rsc.orgrsc.org These stimuli can include temperature, pH, light, and redox potential. rsc.org RAFT polymerization is a powerful tool for creating such materials with tailored responsiveness. rsc.org
Redox-responsive polymers often incorporate disulfide bonds into their structure. nih.gov These bonds are stable in normal physiological conditions but can be cleaved in environments with high concentrations of reducing agents like glutathione (B108866) (GSH). nih.gov Since many tumor tissues have significantly higher GSH levels than normal tissues, this mechanism is widely exploited for targeted drug delivery to cancer cells. nih.gov The disulfide linkage within this compound and the trithiocarbonate (B1256668) end-groups on RAFT-synthesized polymer chains can be engineered to impart redox sensitivity.
Temperature-responsive polymers, such as those containing poly(N-isopropylacrylamide) (PNIPAM), exhibit a lower critical solution temperature (LCST), undergoing a phase transition from soluble to insoluble as the temperature is raised above a certain point. nih.govacs.org RAFT allows for the synthesis of block copolymers where this transition temperature can be finely tuned, for example, to be near physiological temperature for biomedical applications. nih.gov Similarly, pH-responsive polymers can be designed by incorporating acidic or basic monomers, leading to changes in solubility or conformation with pH shifts, which is useful for drug release in specific biological compartments like endosomes or the gut. nih.gov
Table 2: Stimulus-Responsive Polymer Systems via RAFT
| Stimulus | Responsive Moiety/Polymer | Mechanism of Action & Application |
|---|---|---|
| Redox | Disulfide bonds | Cleavage of disulfide linkers by high concentrations of glutathione (GSH) in tumor cells, leading to the disassembly of nanocarriers and targeted drug release. nih.gov |
| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Exhibits a Lower Critical Solution Temperature (LCST) around 32°C, causing the polymer to collapse and release its payload upon a slight temperature increase, useful for thermal-targeted therapy. nih.govacs.org |
| pH | Polymers with ionizable groups (e.g., acrylic acid, vinylpyridine) | Protonation or deprotonation of functional groups in response to pH changes (e.g., in acidic tumor microenvironments or endosomes) alters polymer solubility and triggers drug release. nih.gov |
Engineering Polymers for Biomedical and Bioassay Applications
Mass cytometry is a powerful bioanalytical technique for high-dimensional, single-cell analysis. nih.gov It uses antibodies tagged with stable heavy metal isotopes to quantify cellular markers, overcoming the spectral overlap limitations of fluorescence-based methods. rsc.org To enhance sensitivity, metal-chelating polymers (MCPs) are conjugated to antibodies, allowing each antibody to carry a large number of metal ions. nih.gov
RAFT polymerization is the method of choice for synthesizing these MCPs because it produces polymers with a controlled chain length and a narrow molecular weight distribution, which is crucial for quantitative and reproducible assays. rsc.orgmdpi.com The synthesis typically involves creating a polymer backbone with pendant groups that are subsequently modified to attach powerful chelating agents like diethylenetriaminepentaacetic acid (DTPA). nih.govscholaris.ca The RAFT process also allows for the incorporation of a specific terminal functional group, such as a maleimide (B117702), for covalent attachment to antibodies. rsc.orgnih.gov
Detailed studies have demonstrated the synthesis of well-defined MCPs and their successful application in multiplexed bioassays. For example, a DTPA-functionalized polymer was synthesized with a specific degree of polymerization and used to label antibodies with various lanthanide isotopes for an 11-plex analysis of human cord blood cells. nih.gov
Table 3: Research Findings on a RAFT-Synthesized Metal-Chelating Polymer for Mass Cytometry
| Parameter | Finding | Reference |
|---|---|---|
| Polymer Synthesis | A polymer with a degree of polymerization of 79 was synthesized via RAFT, with a narrow polydispersity (Mw/Mn ≤ 1.17). | nih.gov |
| Functionalization | The polymer was functionalized with DTPA chelating groups and a terminal maleimide group for antibody conjugation. | nih.govscholaris.ca |
| Metal-Binding Capacity | Isothermal titration calorimetry (ITC) showed that each polymer chain could bind an average of 68 ± 7 Gd³⁺ ions. | nih.gov |
| Antibody Conjugation | Analysis of an antibody-polymer conjugate showed an average of 2.4 ± 0.3 polymer chains attached to each antibody. | nih.govscholaris.ca |
| Application | The MCPs were used to label 11 different monoclonal antibodies with distinct lanthanide isotopes, enabling a successful 11-plex single-cell analysis of whole umbilical cord blood. | nih.gov |
Conjugating polymers to therapeutic proteins and peptides is a widely used strategy to improve their stability, prolong their circulation time in the body, and reduce their immunogenicity. nih.govrsc.org RAFT polymerization is an ideal method for preparing these conjugates due to its compatibility with a wide range of functional monomers and mild, often aqueous, reaction conditions that preserve the protein's structure and function. acs.orgsigmaaldrich.com
Two primary strategies are employed for creating protein-polymer conjugates using RAFT:
"Grafting to" : A pre-synthesized polymer with a reactive end-group is attached to a specific amino acid residue (like lysine (B10760008) or cysteine) on the protein surface. rsc.orgpublish.csiro.au This can be achieved using RAFT agents that contain functionalities like N-hydroxysuccinimide (NHS) esters or maleimides. rsc.orgsigmaaldrich.com
"Grafting from" : A RAFT agent is first attached to the protein, and the polymer chain is then grown directly from the protein surface. acs.orgpublish.csiro.au This method can simplify the purification process as unreacted monomer is easier to remove than unreacted polymer. publish.csiro.au
For example, researchers have successfully conjugated a RAFT agent to the free thiol group of the Cys-34 residue in bovine serum albumin (BSA). This protein-macroRAFT agent was then used to control the polymerization of N-isopropylacrylamide (NIPAAm) in an aqueous medium at 25 °C, demonstrating the "grafting from" approach. acs.org
Table 4: Strategies for RAFT-Mediated Protein-Polymer Conjugation
| Conjugation Strategy | Reactive Group on Polymer/RAFT Agent | Target Amino Acid on Protein | Example Protein |
|---|---|---|---|
| "Grafting to" | N-hydroxysuccinimide (NHS) ester | Lysine (primary amines) | Bovine Serum Albumin (BSA) |
| "Grafting to" | Maleimide (MAL) | Cysteine (thiol groups) | Bovine Serum Albumin (BSA) |
| "Grafting to" | Pyridyl disulfide (PDS) | Cysteine (thiol groups) | Avian Serum Albumin |
| "Grafting from" | Pyridyl disulfide-modified RAFT agent | Cysteine (thiol groups) | Bovine Serum Albumin (BSA) |
Data sourced from references sigmaaldrich.com, acs.org, and rsc.org.
Functional Polymers for Coatings, Adhesives, and Nanoscale Materials
The versatility of RAFT polymerization extends to the development of functional polymers for a broad range of materials applications, including advanced coatings, adhesives, and nanoscale materials. boronmolecular.comboronmolecular.com The ability to precisely control polymer composition and architecture allows for the fine-tuning of material properties such as adhesion, toughness, chemical resistance, and surface characteristics. boronmolecular.com
In the field of coatings and adhesives , RAFT polymers can be designed to have specific functionalities. This includes the development of antifouling coatings for marine or biomedical applications, responsive surfaces that change their properties on demand, and high-performance adhesives. boronmolecular.com
The application of RAFT polymerization is particularly impactful in the creation of nanoscale materials . researchgate.net By controlling polymerization, it is possible to synthesize materials with specific dimensions and functionalities for use in medicine and electronics. This includes:
Polymeric Nanoparticles: These are among the most common nanocarriers for drug delivery. RAFT allows for the creation of nanoparticles with controlled size and surface chemistry, including stimuli-responsive systems that release drugs under specific conditions. nih.gov
Core-Shell Nanogels: RAFT aqueous dispersion polymerization can be used to synthesize stable core-shell nanogels. These materials, which can be made thermosensitive and biocompatible, are promising for biomedical applications. researchgate.net
Functionalization of Quantum Dots: RAFT-synthesized polymers can be used to coat inorganic nanoparticles like quantum dots, improving their stability and biocompatibility for use in diagnostic imaging. nih.gov
These advanced materials leverage the controlled structure provided by RAFT to achieve enhanced performance and enable novel applications in theranostics, where diagnosis and therapy are combined. nih.gov
Table 5: RAFT-Synthesized Polymers in Nanoscale Materials
| Nanomaterial Type | Polymer System | Application |
|---|---|---|
| Polymeric Nanoparticles | Stimuli-responsive polymers (e.g., pH-, redox-responsive) | Smart nanocarriers for targeted and controlled drug delivery in cancer therapy. nih.gov |
| Core-Shell Nanogels | Poly(ethylene glycol) (PEG) shell with a crosslinked core | Biocompatible and stable nanocarriers for drug delivery, exhibiting enhanced stability in biological solutions. researchgate.net |
| Theranostic Nanoparticles | Polymers designed to carry both a therapeutic agent and an imaging agent | Real-time monitoring of drug delivery and therapeutic response in precision medicine. nih.gov |
| Polymer-Coated Quantum Dots | Amphiphilic polymers | Surface modification of quantum dots to create stable and biocompatible probes for in vivo imaging and diagnostics. nih.gov |
Analytical and Characterization Methodologies for Bis Dodecylsulfanylthiocarbonyl Disulfide Systems
Spectroscopic Techniques for Structural Confirmation and Reaction Monitoring
Spectroscopy is a cornerstone for the analysis of RAFT polymerizations, providing detailed molecular-level information.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for tracking the progress of a polymerization reaction and elucidating the structure of the resulting polymer. By using ¹H NMR, one can determine the monomer conversion by integrating the signal of a proton unique to the monomer's vinyl group and comparing it to the integration of a stable proton signal from the polymer backbone or an internal standard. caltech.eduresearchgate.net
For instance, in the polymerization of acrylate (B77674) monomers, the disappearance of the characteristic vinyl proton signals (typically between 5.5-6.5 ppm) relative to the appearance of the broad polymer backbone signals (around 1.5-2.5 ppm) provides a direct measure of conversion. researchgate.net Furthermore, NMR is used to confirm the structure of the polymer and determine its number-average molecular weight (Mn,NMR). This is achieved by comparing the integral of the polymer backbone protons to the integral of protons on the RAFT agent's end-groups, which remain attached to the polymer chains. rsc.org
Table 1: Representative ¹H NMR Signals for Monitoring Polymerization
| Protons | Typical Chemical Shift (ppm) | Application |
|---|---|---|
| Monomer vinyl protons | 5.5 - 6.5 | Monitor monomer consumption |
| Polymer backbone protons | 1.0 - 2.5 | Confirm polymer formation |
| RAFT agent end-group (e.g., -CH₂-S) | 3.2 - 3.4 | Confirm end-group fidelity; calculate Mn,NMR |
| Internal Standard (e.g., Dioxane) | ~3.7 | Quantify monomer conversion |
Note: Chemical shifts are approximate and can vary based on solvent and specific monomer structure.
Ultraviolet-Visible (UV-Vis) spectroscopy is particularly valuable for monitoring photo-initiated RAFT polymerizations and assessing the stability of the trithiocarbonate (B1256668) RAFT agent. Trithiocarbonates possess characteristic electronic transitions that can be monitored to track their concentration and degradation. rsc.org
These compounds typically exhibit two main absorption bands: a lower energy n→π* transition and a higher energy π→π* transition. The π→π* absorption peak is often used to follow the degradation of the RAFT agent during photopolymerization. acs.org The rate of degradation can be influenced by the wavelength and intensity of the light source, with higher-energy light (e.g., blue light) sometimes leading to faster degradation compared to lower-energy visible light (e.g., green light). acs.orgrsc.org By periodically taking samples from the reaction mixture and measuring their absorbance, the stability and consumption of the RAFT agent can be quantified. rsc.org
Table 2: Typical UV-Vis Absorption Bands for Trithiocarbonate RAFT Agents
| Transition | Typical Wavelength (λmax) | Significance |
|---|---|---|
| n→π* | ~450 - 460 nm | Corresponds to the visible color; can be used for photo-activation |
| π→π* | ~310 nm | Strong absorption; often used to monitor RAFT agent concentration/degradation |
High-Resolution Mass Spectrometry (HRMS), including techniques like Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry, is a powerful tool for the precise identification of molecular structures. In the context of RAFT polymerization, HRMS is used to confirm the exact mass of the synthesized RAFT agent, ensuring its purity before use. rsc.org It is also crucial for analyzing the complex products of polymerization, such as confirming the end-group fidelity of the resulting polymers or identifying products from side reactions or end-group removal processes. rsc.orgthermofisher.com For example, after a chemical modification to remove the thiocarbonylthio end group, HRMS can unambiguously prove the presence of the new terminal group (e.g., a thiol). rsc.org
Table 3: Example of HRMS Data for RAFT Agent and Polymer-Related Species
| Compound/Ion | Calculated m/z | Found m/z | Technique | Application |
|---|---|---|---|---|
| Quaternary Phosphonium RAFT Agent | 643.3 | 643.4 | ESI-MS | Structural confirmation of a synthesized RAFT agent rsc.org |
| Polymer Additive (Irgafos 168 oxide) | 663.45367 | 663.45362 | LC-HRMS | Identification of polymer components thermofisher.com |
Chromatographic Analysis for Polymer Molecular Weight and Distribution
Chromatographic methods are essential for determining the macroscopic properties of the polymer population, such as average molecular weight and the breadth of the molecular weight distribution.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common technique for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.net The method separates polymer chains based on their hydrodynamic volume in solution. researchgate.net For polymers synthesized via RAFT, GPC/SEC is used to determine the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the dispersity (Đ), which is the ratio of Mw/Mn. cmu.edursc.org
A successful RAFT polymerization is characterized by a linear increase in Mn with monomer conversion and a low dispersity value (typically Đ < 1.3), indicating a controlled polymerization process. cmu.edumdpi.com GPC elution curves for well-controlled polymerizations show a narrow, symmetric peak that shifts to higher molecular weights (lower elution volumes) as the reaction progresses. mdpi.com
Table 4: Typical GPC/SEC Results for a Controlled Polymerization with a Trithiocarbonate RAFT Agent
| Monomer Conversion (%) | Mn,theo ( g/mol ) | Mn,GPC ( g/mol ) | Dispersity (Đ = Mw/Mn) |
|---|---|---|---|
| 10 | 2,500 | 2,800 | 1.15 |
| 35 | 8,750 | 9,100 | 1.12 |
| 60 | 15,000 | 15,500 | 1.10 |
| 95 | 23,750 | 24,100 | 1.09 |
Note: Data is illustrative, based on typical trends observed in RAFT polymerizations. cmu.edumdpi.com
Kinetic Studies of Polymerization Processes
Kinetic studies are performed to gain a deep understanding of the polymerization mechanism and to optimize reaction conditions for achieving the desired polymer properties. researchgate.net These studies often involve tracking monomer conversion over time under various conditions (e.g., different temperatures, initiator concentrations, or RAFT agent concentrations). mdpi.com
The data obtained allows for the determination of key kinetic parameters, such as polymerization rates and chain transfer coefficients. mdpi.comnih.gov For example, ab-initio kinetic modeling can be used to calculate rate coefficients for the addition and fragmentation steps that are central to the RAFT mechanism. researchgate.net Such models have shown that the rate of addition of a growing polymer radical to an initial RAFT agent can be significantly different from its addition to a polymeric RAFT agent (a macro-RAFT agent). researchgate.net This understanding is crucial for controlling the polymerization, minimizing the initial dispersity spike, and ensuring a successful scale-up from laboratory to industrial production. researchgate.netresearchgate.net
Table 5: Key Parameters Investigated in Kinetic Studies of RAFT Polymerization
| Parameter | Description | Significance |
|---|---|---|
| Polymerization Rate (Rp) | The rate of monomer consumption over time. | Influenced by initiator concentration, monomer concentration, and temperature. numberanalytics.com |
| Addition Rate Coefficient (kadd) | The rate coefficient for the addition of a propagating radical to the RAFT agent. | Determines the efficiency of the RAFT equilibrium. researchgate.net |
| Fragmentation Rate Coefficient (kfrag) | The rate coefficient for the fragmentation of the intermediate radical. | A high kfrag is needed for a fast equilibrium and good control. |
| Chain Transfer Constant (Ctr) | The ratio of the rate of chain transfer to the rate of propagation. | A high Ctr indicates an effective RAFT agent for a given monomer. researchgate.net |
Source: researchgate.netnih.govresearchgate.netnumberanalytics.com
Analysis of Thermal Stability and Decomposition Mechanisms in Disulfides
The thermal stability of bis(dodecylsulfanylthiocarbonyl) disulfide is a critical parameter influencing its storage, handling, and application, particularly in contexts like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization where elevated temperatures are often employed. The investigation of its thermal properties is primarily conducted through thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide insights into the material's decomposition profile and thermal transitions.
Detailed research into the thermal behavior of structurally analogous symmetrical trithiocarbonates, such as S,S′-bis(α,α′-dimethyl-α″-acetic acid) trithiocarbonate, offers valuable insights. For instance, TGA of this related compound reveals a decomposition temperature corresponding to a 5% mass loss (T5d) at approximately 249.2°C. rsc.org The thermogram for this analog also indicates a multi-step degradation process, with two distinct weight loss peaks, suggesting the presence of sequential decomposition reactions. rsc.org
The decomposition of trithiocarbonates is generally understood to initiate with the homolysis of the C–S bonds, which are typically the weakest links within the structure. acs.org For this compound, the decomposition mechanism is expected to follow pathways common to dialkyl trithiocarbonates. Computational studies on similar compounds suggest that thermal decomposition can lead to the formation of alkenes and other byproducts through rearrangement and elimination reactions. worldscientific.com The primary routes of decomposition for such thiocarbonylthio compounds are considered to be β-elimination, α-elimination, and homolysis of the dithiocarbamate (B8719985).
In the case of this compound, the initial step would likely be the scission of the central disulfide bond or the C-S bonds linking the dodecyl chains. At elevated temperatures, further fragmentation could occur, potentially leading to the formation of dodecanethiol, carbon disulfide, and other volatile sulfur compounds. The presence of long alkyl (dodecyl) chains may also influence the decomposition pathway and the volatility of the resulting products.
The following interactive data table summarizes the thermal decomposition data for a structurally similar symmetrical trithiocarbonate, which can be considered indicative of the thermal stability of this compound.
Differential Scanning Calorimetry (DSC) is another crucial technique used to characterize the thermal properties of such compounds. DSC measures the heat flow associated with thermal transitions as a function of temperature. For this compound, DSC analysis would be employed to determine its melting point and to observe any other endothermic or exothermic events, such as solid-solid transitions or the onset of decomposition, which would appear as peaks in the DSC thermogram.
Computational and Theoretical Investigations of Bis Dodecylsulfanylthiocarbonyl Disulfide Reactivity
Ab Initio and Density Functional Theory (DFT) Studies of Radical Intermediates
Theoretical studies on various trithiocarbonate (B1256668) (TTC) compounds offer valuable insights into the properties of the trithiocarbonate linkage. DFT calculations, for instance, can determine optimized molecular geometries, including key bond lengths and angles. For a series of substituted TTCs, the bond lengths within the TTC core have been computed, providing a baseline for understanding the ground state of molecules like Bis(dodecylsulfanylthiocarbonyl) disulfide. researchgate.net
Key electronic parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting energy gap, are crucial for evaluating molecular stability and reactivity. A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity. For various TTCs, these energy gaps have been calculated, showing how different substituents can influence the electronic properties and, by extension, the reactivity of the C=S double bond towards radical addition. researchgate.net
The thermodynamics of the fragmentation of this intermediate radical are also accessible through computational methods. Bond Dissociation Enthalpies (BDEs) and Gibbs Free Energies (ΔG) for the cleavage of the C-S bonds in the trithiocarbonate linkage can be calculated to predict the favored fragmentation pathway. For a series of TTCs, BDEs and ΔG values for the S-C bond have been computed, offering insight into the lability of these bonds upon radical adduct formation. researchgate.net
Table 1: Calculated Ground-State Geometric and Thermodynamic Parameters for Representative Trithiocarbonate (TTC) Linkages
| Parameter | Representative Value Range | Significance |
| Bond Lengths (Å) | ||
| C=S | ~1.65 | Indicates the nature of the thiocarbonyl double bond. |
| C-S | ~1.77 | Reflects the strength of the single bonds within the TTC core. |
| Bond Angles (°) | ||
| S-C-S | ~108 - 126 | Defines the geometry around the central carbon atom. |
| Thermodynamic Data (kcal/mol) | ||
| Bond Dissociation Enthalpy (BDE) | ~60 | Energy required to homolytically cleave the S-C bond. |
| Gibbs Free Energy (ΔG) of Dissociation | ~ -46 | Indicates the spontaneity of the bond cleavage. |
Note: The data presented are representative values from DFT calculations on a series of trithiocarbonate compounds and serve as an illustrative guide. Specific values for this compound may vary. researchgate.net
Modeling of Chain Transfer and Fragmentation Processes
Kinetic modeling, often underpinned by parameters derived from ab initio calculations, is a powerful approach to simulate and understand the complex kinetics of RAFT polymerization. These models can predict the evolution of monomer conversion, polymer molecular weight, and dispersity over time.
A crucial aspect of modeling RAFT polymerization is the accurate determination of rate coefficients for the key elementary steps: initiation, propagation, addition, fragmentation, and termination. Ab initio calculations can provide reliable estimates for the rate coefficients of the addition of a propagating radical to the RAFT agent and the subsequent fragmentation of the resulting intermediate radical.
For instance, a detailed kinetic study on the RAFT polymerization of styrene (B11656) using a close structural analog, 2-cyano-2-propyl dodecyl trithiocarbonate, has been performed. psu.edu This work utilized ab initio calculations to determine the rate coefficients for the addition of a polystyryl radical to the initial RAFT agent and to the macro-RAFT agent (the polymer chain end-capped with the RAFT agent). The study revealed a significant difference in the activation energies for these two addition reactions, which explains the initial spike in dispersity often observed in RAFT polymerizations. psu.edu
The fragmentation of the intermediate radical is a key step that regenerates the propagating radical and forms a new dormant polymer chain. The rate of this fragmentation, relative to the rate of the reverse addition reaction, determines the effectiveness of the RAFT process. Computational models can simulate the competition between these pathways and how they are influenced by factors such as the nature of the leaving group (the R group of the RAFT agent) and the propagating radical. researchgate.net
Table 2: Ab Initio Calculated Rate Coefficients for Key Reactions in a Model Trithiocarbonate RAFT System
| Reaction | Rate Coefficient (L mol⁻¹ s⁻¹) at 333 K | Activation Energy (kJ mol⁻¹) |
| Addition of macroradical to initial RAFT agent (R₀X) | 3.2 x 10⁶ | 3.0 |
| Addition of macroradical to macro-RAFT agent (RᵢX) | 6.8 x 10⁴ | 15.4 |
Note: Data from a study on the RAFT polymerization of styrene with 2-cyano-2-propyl dodecyl trithiocarbonate. R₀X represents the initial RAFT agent and RᵢX represents the polymer chain end-capped with the RAFT agent. psu.edu
These computational investigations provide a molecular-level understanding of the reactivity of this compound in RAFT polymerization. They not only help in rationalizing experimental observations but also guide the design of new RAFT agents with tailored reactivity for the synthesis of well-defined polymers.
Future Perspectives and Challenges in Bis Dodecylsulfanylthiocarbonyl Disulfide Research
Innovation in Thiocarbonyl Disulfide Design and Synthesis
The efficacy of RAFT polymerization is critically dependent on the structure and stability of the chain transfer agent (CTA). Innovations in the design and synthesis of thiocarbonyl disulfides, such as Bis(dodecylsulfanylthiocarbonyl) disulfide, are aimed at enhancing polymerization control, broadening the scope of compatible monomers, and simplifying synthesis protocols.
A significant area of innovation is the development of multifunctional and photofunctional RAFT agents. researchgate.netresearchgate.net For instance, researchers have synthesized trithiocarbonate-core agents that incorporate photoactive molecules, enabling them to act as both RAFT control agents and photoinitiators. researchgate.net This dual functionality streamlines the polymerization process. Another approach involves modifying trithiocarbonate (B1256668) RAFT agents with specific functional groups, like pyridyl disulfide, to directly synthesize polymers with reactive end-groups. qut.edu.aumonash.eduresearchgate.net These end-groups are valuable for subsequent "click" chemistry reactions, allowing for the conjugation of polymers with biomolecules or their attachment to surfaces. rsc.orgsigmaaldrich.com
Challenges remain in the synthesis and stability of these complex agents. The synthesis of functional RAFT agents can be intricate, often requiring multi-step procedures. acs.org Furthermore, the stability of the thiocarbonylthio group under harsh reaction conditions, such as high temperatures or extreme pH, is a concern. mdpi.com Research has shown that the stability of trithiocarbonate CTAs can be influenced by their molecular structure; for example, agents with long hydrophobic chains, like the dodecyl group in this compound, can form micelles in aqueous solutions, which protects the reactive trithiocarbonate group and enhances stability under basic conditions. mdpi.com However, this same micelle formation can hinder the polymerization of highly hydrophilic monomers. mdpi.com
Future design strategies will likely focus on creating more robust and versatile CTAs. This includes the development of agents that are less susceptible to hydrolysis and oxidation, and which can effectively control the polymerization of a wider range of monomers, from "more-activated" monomers like acrylates and styrenes to "less-activated" monomers (LAMs) where trithiocarbonates have traditionally shown limitations. sigmaaldrich.comacs.org
Table 1: Innovations in Thiocarbonyl Disulfide RAFT Agent Design
| Innovation | Description | Key Advantage | Associated Challenge |
|---|---|---|---|
| Photofunctional Agents | RAFT agents incorporating photoinitiating moieties (e.g., benzoin). researchgate.net | Combines control and initiation into a single molecule, simplifying reaction setup. | Synthesis can be complex; potential for photodegradation side reactions. rsc.org |
| Pyridyl Disulfide Functionalization | Direct synthesis of RAFT agents with terminal pyridyl disulfide groups. qut.edu.aumonash.edu | Produces polymers ready for thiol-disulfide exchange reactions and bioconjugation. researchgate.net | Requires careful synthesis to incorporate the functional group without compromising RAFT activity. |
| Enhanced Stability Design | Incorporation of hydrophobic chains (e.g., dodecyl group) to form protective micelles. mdpi.com | Increased stability in harsh aqueous conditions (e.g., high pH). mdpi.com | Micelle formation can impede polymerization of very hydrophilic monomers. mdpi.com |
| Oxygen-Tolerant Systems | Use of bis(trithiocarbonate) disulfides as iniferters that can initiate polymerization in the presence of oxygen. researchgate.netrsc.org | Eliminates the need for stringent deoxygenation, simplifying industrial scale-up. | Requires careful selection of the trithiocarbonate structure to ensure efficient initiation. researchgate.net |
Integration with Hybrid Polymerization Systems
A major frontier in polymer synthesis is the creation of complex macromolecular architectures, such as block copolymers, graft copolymers, and star polymers. researchgate.net this compound and similar CTAs are instrumental in this area, particularly when RAFT is combined with other polymerization mechanisms to form hybrid systems. This integration allows for the synthesis of materials from monomers that cannot be polymerized by a single method.
One prominent example is the combination of RAFT with Ring-Opening Polymerization (ROP). By designing a RAFT agent that also contains a functional group capable of initiating ROP (e.g., a hydroxyl group), chemists can synthesize well-defined block copolymers in a one-pot reaction. researchgate.net For instance, a hydroxyl-functionalized trithiocarbonate can first be used for the RAFT polymerization of a vinyl monomer, and the resulting polymer (now a macro-initiator) can then initiate the ROP of a cyclic ester like caprolactone, yielding a block copolymer.
The disulfide bond inherent in the precursor molecule offers another layer of functionality. Polymers synthesized using this compound can possess a central, cleavable disulfide linkage. This allows for the degradation of the polymer backbone under specific reductive conditions, a feature highly desirable for applications like drug delivery. acs.orgresearchgate.net For example, telechelic polymers (polymers with functional groups at both ends) can be linked via disulfide bonds to form higher molecular weight materials that degrade back to the original chains in the presence of reducing agents like glutathione (B108866), which is found in intracellular environments. acs.orgresearchgate.net
The primary challenge in developing hybrid systems is ensuring the compatibility of the different polymerization conditions. RAFT polymerization is a radical process, while others like ROP can be ionic or coordination-based. The catalysts, solvents, and temperatures required for one system must not interfere with the other. nih.gov Overcoming these incompatibilities requires the careful design of dual-functional initiators and the optimization of reaction conditions to allow for orthogonal or sequential polymerizations.
Exploration of Novel High-Performance Material Applications
The precise control afforded by RAFT polymerization using agents like this compound enables the creation of highly tailored polymers for advanced applications. The exploration of these novel materials is a major driving force in the field.
One of the most promising areas is in biomedicine, particularly for drug delivery and diagnostics. sigmaaldrich.comresearchgate.net By using RAFT, scientists can synthesize amphiphilic block copolymers that self-assemble in water to form micelles or vesicles. These nanostructures can encapsulate hydrophobic drugs, protecting them in the bloodstream and releasing them at a target site. The inclusion of disulfide bonds within these polymers makes them "smart" or responsive; they can be designed to be stable in general circulation but to fall apart and release their payload in the reducing environment inside cancer cells, which have high concentrations of glutathione. acs.orgresearchgate.net
Another area of intense research is in functional materials for optoelectronics and sensing. rsc.org RAFT polymerization is used to synthesize well-defined semiconducting polymers or to graft polymers onto nanoparticles and quantum dots. rsc.orgacs.org These hybrid materials have potential applications in organic photovoltaics (OPVs), light-emitting diodes (OLEDs), and chemical sensors. The ability to precisely control polymer length and composition is critical for tuning the electronic and optical properties of these materials.
The primary challenge is the transition from proof-of-concept laboratory materials to commercially viable products. For biomedical applications, this involves extensive and costly toxicological studies and clinical trials. For electronic materials, challenges include improving long-term stability, device efficiency, and developing cost-effective, large-scale manufacturing processes. nih.govnumberanalytics.com
Table 2: High-Performance Applications and Associated Challenges
| Application Area | Material Type and Function | Key Enabling Feature of RAFT | Major Challenge for Implementation |
|---|---|---|---|
| Biomedical (Drug Delivery) | Amphiphilic block copolymers forming redox-responsive micelles. acs.orgresearchgate.net | Precise control over block lengths and incorporation of disulfide bonds for stimuli-responsive degradation. | Proving long-term biocompatibility and navigating the regulatory approval process. researchgate.net |
| Nanotechnology | Polymer-coated gold nanoparticles. acs.org | Synthesis of polymers with specific end-groups (e.g., trithiocarbonate) that can anchor to nanoparticle surfaces. | Achieving uniform and stable coatings on a large scale; understanding nano-bio interactions. |
| Optoelectronics | Well-defined semiconducting block copolymers and polymer-grafted quantum dots. rsc.org | Control over polymer molecular weight and architecture to tune electronic properties. | Improving device efficiency, operational stability, and developing scalable manufacturing methods. |
| Advanced Coatings | Functional polymer brushes on surfaces. | "Grafting from" techniques where polymers are grown from a surface-anchored RAFT agent. | Ensuring high grafting density and uniformity over large surface areas. |
Q & A
Q. What are the key synthetic methodologies for preparing Bis(dodecylsulfanylthiocarbonyl) disulfide, and how can purity be ensured?
this compound is synthesized via radical substitution of bis(thioacyl) disulfide or thioacylation reactions . For example, RAFT agent synthesis often involves reacting a carbodithioate salt with alkylating agents under controlled radical conditions. Purification typically involves column chromatography or recrystallization to remove unreacted monomers and byproducts. Yield optimization requires strict control of reaction temperature (e.g., 60–80°C) and stoichiometric ratios of precursors. Purity is confirmed via elemental analysis (>95% sulfur content) and HPLC .
Q. What analytical techniques are critical for characterizing this compound in polymer chemistry?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm the structure (e.g., δ ~3.2 ppm for methylene protons adjacent to sulfur).
- Gel Permeation Chromatography (GPC) : To determine molecular weight distribution (Đ < 1.2 indicates controlled polymerization).
- Fourier-Transform Infrared Spectroscopy (FTIR) : Peaks at 1050–1150 cm⁻¹ for C=S bonds and 500–600 cm⁻¹ for S–S stretching.
- Elemental Analysis : Validate sulfur content (~25–28% theoretical for C₂₄H₄₄S₆) .
Q. How should researchers handle and store this compound to prevent degradation?
Store in airtight containers under inert gas (N₂/Ar) at –20°C to minimize oxidation. Avoid exposure to oxidizing agents, strong bases, and reducing agents , which can cleave the disulfide bond. Degradation products (e.g., sulfur oxides) are hazardous; use fume hoods and PPE during handling .
Advanced Research Questions
Q. How can this compound be optimized as a RAFT agent for controlled radical polymerization?
Optimization involves:
- Monomer Compatibility : Hydrophobic monomers (e.g., styrene, acrylates) align with the dodecyl chain’s solubility.
- CTA Concentration : A [CTA]/[Initiator] ratio of 5:1 balances chain transfer efficiency and polymerization rate.
- Temperature : 70–90°C for AIBN-initiated systems to maintain radical flux without side reactions.
- Solvent Choice : Toluene or THF for homogeneous reaction conditions .
Q. How can discrepancies in reported molecular weights or dispersity (Đ) using this RAFT agent be resolved?
Contradictions often arise from:
- Initiator Purity : Recrystallize AIBN to remove inhibitors.
- Oxygen Contamination : Degas solvents to prevent radical quenching.
- Post-Polymerization Purification : Use precipitation in methanol to remove unreacted CTA. Statistical tools (e.g., Student’s t-test) should compare datasets, ensuring P < 0.05 for significance .
Q. What role does the disulfide bond in this compound play in dynamic covalent materials?
The S–S bond undergoes room-temperature metathesis , enabling self-healing in poly(urea–urethane) elastomers. This dynamic behavior is confirmed via stress-relaxation assays and in situ Raman spectroscopy. Applications include recyclable polymers and stimuli-responsive coatings .
Q. How does this compound compare to other RAFT agents (e.g., trithiocarbonates) in terms of chain transfer efficiency (Ctr)?
- Ctr Values : This compound’s Ctr (~2–3) is lower than trithiocarbonates (Ctr ~5–10), requiring higher concentrations for equivalent control.
- Solubility : The dodecyl chain enhances compatibility with nonpolar monomers but limits aqueous applications.
- End-Group Functionality : The thiocarbonyl group enables post-polymerization modifications (e.g., thiol-ene click chemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
